1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole” is a complex organic molecule. It is also known by other names such as 1-(1-Methylpyrrol-2-yl)ethanone, 2-Acetyl-1-methylpyrrole, 2-Acetyl-N-methylpyrrole, N-Methyl-2-acetylpyrrole, 1H-Pyrrole, 1-methyl-2-acetyl, and 1-Methyl-2-acetylpyrrole .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The structure is available as a 2D Mol file . The 12 non-H atoms comprising the molecule are essentially coplanar .Scientific Research Applications
1. Chemical and Pharmaceutical Solvent
N-Methyl-2-pyrrolidone (NMP) is a strong solubilizing agent with significant applications in various industrial fields, including pharmaceuticals. It is renowned for its physicochemical characteristics, solubilization efficacy, and a comparative analysis of its toxicity and adverse effects against other common solvents used in the pharmaceutical industry. NMP is recognized as an acceptable pharmaceutical solvent, with its efficacy, toxicity, and side effects comparable to other prevalent solvents (Jouyban, Fakhree, & Shayanfar, 2010).
2. Stereochemical Structure Investigation
Functionalized organophosphorus azoles, including pyrroles, have been studied using multinuclear 1H, 13C, 31P NMR spectroscopy and quantum chemistry. The review provides comprehensive data on the stereochemical structure of these compounds. It emphasizes that 31P NMR spectroscopy, coupled with high-level quantum-chemical calculations, is a highly effective and reliable method for examining the complex stereochemistry of phosphorylated N-vinylazoles and their Z/E isomerization (Larina, 2023).
3. Cytochrome P450 Isoform Inhibitors
The compound's relevance extends to the field of drug metabolism and interactions, specifically involving Cytochrome P450 (CYP) enzymes. The selectivity of chemical inhibitors for various CYP isoforms is critical for understanding drug-drug interactions and ensuring safe pharmaceutical practices. This research provides insight into the most selective inhibitors for major human hepatic CYP isoforms, contributing to the field of pharmacokinetics and the safety profiling of drugs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
4. Bioactive Compounds in Drug Discovery
The pyrrole ring, as part of N-heterocyclic motifs, is significantly explored in drug discovery programs due to its presence in many drugs across various therapeutic areas. The review specifically focuses on pyrrole and its hetero-fused derivatives with identified specific targets responsible for their biological activities in anticancer, antimicrobial, and antiviral applications. This highlights the pyrrole nucleus's critical role as a pharmacophore unit in numerous drugs (Li Petri, Spanò, Spatola, Holl, Raimondi, Barraja, & Montalbano, 2020).
5. Pharmacological Targeting
The versatility of pyrrole derivatives in addressing a broad spectrum of biological targets is evident in the diverse bioactivity presented by these compounds. The review categorizes them based on their pharmacological targets, providing an extensive array of biological targets for pyrrole-based derivatives. It offers a comprehensive structure-activity relationship for each reported structure, aiding medicinal chemists in designing and developing novel bioactive compounds for various diseases (Moghadam, Mireskandari, Abdel-Jalil, & Amini, 2022).
6. Anion Binding and Sensing
N-confused calix[4]pyrroles (NCCPs) are a part of the pyrrole-based anion binding macrocycles, known for their unique anion-binding properties, differing from regular calix[4]pyrroles. Their distinct binding mode to anions makes them stand out, offering different anion-binding affinity and selectivity. NCCPs are also noted for their ease of synthesis and their potential in anion binding and sensing applications, demonstrating the versatility of pyrrole derivatives in chemical sensing technology (Anzenbacher, Nishiyabu, & Palacios, 2006).
properties
IUPAC Name |
1-methyl-2-[(1-methylpyrrol-2-yl)methyl]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-7-3-5-10(12)9-11-6-4-8-13(11)2/h3-8H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRSHINZLWWKIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=CC=CN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423725 |
Source
|
Record name | 1H-Pyrrole, 2,2'-methylenebis[1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
CAS RN |
81263-87-8 |
Source
|
Record name | 1H-Pyrrole, 2,2'-methylenebis[1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.